molecular formula C6H11O2- B1226103 Hexanoate CAS No. 151-33-7

Hexanoate

Cat. No.: B1226103
CAS No.: 151-33-7
M. Wt: 115.15 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-M
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Description

Hexanoate is a short-chain fatty acid anion that is the conjugate base of hexanoic acid (also known as caproic acid). It has a role as a human metabolite and a plant metabolite. It is a short-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 6:0. It is a conjugate base of a hexanoic acid.

Scientific Research Applications

Biofuel Production

Hexanoate is increasingly being explored as a biofuel additive due to its favorable combustion properties and ability to reduce harmful emissions. Research indicates that mixtures of hexyl this compound and 1-hexanol can be synthesized from renewable sources such as grape pomace, providing a sustainable alternative to traditional diesel fuels. These mixtures have shown significant reductions in carbon monoxide and soot emissions when blended with commercial diesel fuel, maintaining engine performance even at high blend ratios (up to 20 vol%) .

Table 1: Performance of this compound-Based Biofuels

Fuel Composition CO Emissions Reduction Soot Emissions Reduction Engine Performance
DieselBaselineBaselineBaseline
80% Diesel + 20% Hexyl this compound>40% reduction>40% reductionMaintained
80% Diesel + 20% 1-Hexanol>40% reduction>40% reductionMaintained

Health and Nutrition

This compound has been studied for its effects on lipid metabolism and insulin sensitivity. In clinical settings, this compound supplementation has demonstrated potential benefits in improving metabolic parameters in individuals with obesity. Specifically, this compound can enhance the release of beneficial metabolites and hormones during digestion, potentially aiding in the management of chronic low-grade inflammation associated with obesity .

Case Study: this compound-Enriched Sunflower Oil

A study involving this compound-enriched sunflower oil showed that it could increase circulating levels of butyrate and this compound, leading to improved postprandial metabolic profiles in overweight individuals. The findings suggest that this oil could serve as a palatable alternative to traditional butyrate supplements .

Food Industry Applications

This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is commonly used to produce various fruit flavors such as apple and banana. The synthesis of isoamyl this compound, for example, is optimized through various catalytic processes using deep eutectic solvents, enhancing flavor development in food products .

Table 2: Flavoring Applications of this compound

Flavor Type This compound Compound
Apple FlavorIsoamyl this compound
Pineapple FlavorIsoamyl this compound
Banana FlavorIsoamyl this compound

Industrial Applications

In industrial settings, hexanoic acid (from which hexanoates are derived) is used in the production of lubricants, adhesives, sealants, and coatings. Its properties make it suitable for applications requiring chemical stability and resistance to degradation . Additionally, hexanoic acid serves as an intermediate in the synthesis of various chemicals used across multiple sectors.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing hexanoate esters via acid-catalyzed esterification?

  • Methodological Answer : Use heterogeneous catalysts like Amberlyst-15 to optimize reaction parameters (e.g., molar ratio of hexanoic acid to alcohol, catalyst loading, temperature). Characterize products via FTIR spectroscopy to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) and quantify yield using GC-MS. Kinetic models (e.g., pseudo-homogeneous or Langmuir-Hinshelwood) can be developed using MATLAB or Sigma-Plot to validate reaction mechanisms .

Q. Which analytical techniques are critical for characterizing this compound derivatives in oxidation studies?

  • Methodological Answer : Employ gas chromatography (GC) with flame ionization or mass spectrometry (GC-MS) to profile reactants, intermediates, and products. For example, in methyl this compound oxidation, use a jet-stirred reactor at controlled pressures (e.g., 10 atm) and temperatures (500–1000 K) to study regimes like cool flame and negative temperature coefficient (NTC). Validate results against detailed kinetic mechanisms (e.g., 435 species, 1875 reactions) .

Q. How can thermodynamic parameters (ΔH, ΔG) be determined for this compound synthesis?

  • Methodological Answer : Calculate activation energy (Ea) and Gibbs free energy (ΔG) using the Eyring-Polanyi equation and Arrhenius plots derived from kinetic data. For esterification, correlate temperature-dependent equilibrium constants (Keq) with Van’t Hoff plots. Experimental validation via calorimetry or computational tools like Gaussian for enthalpy changes is recommended .

Q. What role does sodium this compound play in surfactant formulations for emulsion stabilization?

  • Methodological Answer : Sodium this compound’s amphiphilic structure reduces interfacial tension between immiscible phases (e.g., oil-water). Design emulsions by adjusting pH and ionic strength to optimize micelle formation. Use dynamic light scattering (DLS) to measure droplet size and zeta potential for stability assessment. Environmental factors (e.g., temperature at 2–8°C storage) must be controlled to prevent degradation .

Q. What safety protocols are essential for handling this compound derivatives in laboratory settings?

  • Methodological Answer : Adhere to permissible exposure limits (PELs) for hexanol precursors (e.g., 50 ppm airborne concentration). Use fume hoods for volatile reactions and avoid incompatible materials (strong acids, oxidizers). Monitor storage conditions to prevent explosive mixtures with air .

Advanced Research Questions

Q. How can synthetic microbial co-cultures optimize this compound production from CO₂?

  • Methodological Answer : Engineer co-cultures of Acetobacterium woodii (for acetate synthesis) and Clostridium drakei (for chain elongation) in continuous bioreactors. Optimize H₂/CO₂ gas ratios and genetic modifications to minimize byproducts (e.g., butyrate). Use metabolomics (LC-MS) to track carbon flux and qPCR to monitor microbial population dynamics .

Q. How to resolve contradictions between kinetic models and experimental data in this compound oxidation?

  • Methodological Answer : Perform sensitivity analysis on kinetic mechanisms to identify rate-limiting steps. For methyl this compound, compare simulated concentration profiles (e.g., CO, CH₂O) with experimental GC data. Adjust pre-exponential factors or activation energies in the model to align with observed NTC behavior .

Q. What advanced NMR techniques elucidate ligand exchange dynamics in this compound-capped quantum dots (QDs)?

  • Methodological Answer : Use ¹³C CODEX NMR to study ligand mobility on CdSe QDs. Compare scenarios of random vs. partitioned ligand distribution (e.g., this compound vs. myristate). Simulations can quantify rotational diffusion rates and conformational modes (stationary, tgg rotation) to optimize ligand shell stability .

Q. How does this compound participate in anaerobic chain elongation pathways for medium-chain fatty acid production?

  • Methodological Answer : In microbial systems, this compound forms via β-oxidation reversal, combining acetate and ethanol. Use isotopic labeling (¹³C-acetate) with metabolomic tracing to map pathways. Optimize reactor conditions (pH 5.5–6.5, redox potential <-300 mV) to favor this compound over shorter-chain acids .

Q. How to design experiments studying the negative temperature coefficient (NTC) regime in this compound oxidation?

  • Methodological Answer : Utilize a jet-stirred reactor with controlled residence time (1 s) and pressure (10 atm). Measure intermediate species (e.g., ketohydroperoxides) via synchrotron photoionization mass spectrometry. Vary equivalence ratios (fuel-lean to fuel-rich) to isolate NTC behavior and validate with CHEMKIN simulations .

Q. Methodological Best Practices

  • Data Analysis : Use statistical tools (e.g., ANOVA, PCA) to assess variability in kinetic or microbial studies. For contradictions, apply error propagation models to quantify uncertainty in GC or NMR measurements .
  • Experimental Design : Include controls for abiotic reactions in microbial studies and account for internal/external diffusion limitations in catalytic systems via Weisz-Prater criteria .

Properties

CAS No.

151-33-7

Molecular Formula

C6H11O2-

Molecular Weight

115.15 g/mol

IUPAC Name

hexanoate

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1

InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-M

SMILES

CCCCCC(=O)[O-]

Canonical SMILES

CCCCCC(=O)[O-]

Synonyms

Bi(OHex)3
bismuth(III)hexanoate
calcium hexanoate
calcium N-hexanoate
caproate
caproic acid
caproic acid sodium salt
capronic Acid
hexanoate
hexanoic acid
hexanoic acid, barium salt
hexanoic acid, calcium salt
hexanoic acid, copper (2+) salt
hexanoic acid, manganese (2+) salt
hexanoic acid, nickel (2+) salt
hexanoic acid, potassium salt
hexanoic acid, rhodium (2+) salt
hexanoic acid, sodium salt
hexanoic acid, sodium salt (1:1)
hexanoic acid, sodium salt, 1-(11)C-labeled
n-caproic acid
sodium caproate
sodium capronate
sodium hexanoate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that set forth in A, but substituting for acetic anhydride, the anhydrides or halides of propionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone propionate, butanoate, pentanoate, and hexanoate are prepared.
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Synthesis routes and methods II

Procedure details

In a manner similar to that set forth in Paragraph A, but substituting for acetic anhydride, the anyhydrides or halides of proprionic, butanoic, pentanoic, or hexanoic acid, the corresponding manoalide δ-lactone proprionate, butanoate, pentanoate, and hexanoate are prepared.
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Synthesis routes and methods III

Procedure details

By reacting each of the resulting products with acetic anhydride, propionic anhydride, n-butyric anhydride, valeric anhydride or caproic anhydride as discussed in Parts A and C of Preparation I, the corresponding 17 alpha-acetate, -propionate, -n-butyrate, valerate and caproate are preprepared.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Hydroxymethyl)-3-methylpiperidin-2-one
Hexanoate
3-(Hydroxymethyl)-3-methylpiperidin-2-one
Hexanoate
3-(Hydroxymethyl)-3-methylpiperidin-2-one
Hexanoate
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-(Hydroxymethyl)-3-methylpiperidin-2-one
Hexanoate
3-(Hydroxymethyl)-3-methylpiperidin-2-one
Hexanoate

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